2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
Description
This compound features a quinazolin-4-one core substituted with a 2-methyl group at position 2 and a 4-methoxyphenylacetamide moiety linked via a phenyl group at position 3. Quinazolinones are known for their pharmacological relevance, particularly in anticancer, antimicrobial, and central nervous system (CNS) applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-25-22-6-4-3-5-21(22)24(29)27(16)19-11-9-18(10-12-19)26-23(28)15-17-7-13-20(30-2)14-8-17/h3-14H,15H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPJBGPUHGRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide with Ketones
The quinazolinone scaffold is commonly synthesized via cyclocondensation reactions. A green protocol involves reacting anthranilamide with methyl ketones in aqueous media using ZnO nanomicelles as catalysts. For example:
- Reactants : Anthranilamide (1 mmol) + acetone (1 mmol)
- Conditions : 10 mol% ZnO nanomicelles in H2O at 70°C for 2–4 hours
- Yield : Up to 99%
This method avoids toxic solvents and leverages recyclable catalysts, aligning with sustainable chemistry principles.
Three-Component Assembly Using Arenediazonium Salts
A one-pot, metal-free strategy employs arenediazonium salts, nitriles, and bifunctional anilines to form substituted dihydroquinazolines. For 2-methyl derivatives:
- Reactants : Arenediazonium salt (e.g., from 4-methylaniline) + acetonitrile + anthranilamide
- Conditions : Mild aqueous or alcoholic solvents at 25–50°C
- Yield : 80–92%
This method enables rapid access to diverse substitutions through sequential C–N bond formations.
Functionalization at the 3-Position: Introduction of the 4-Aminophenyl Group
Nucleophilic Aromatic Substitution
The 3-position of the quinazolinone core is functionalized via reaction with 4-nitrobenzaldehyde, followed by reduction:
- Aldehyde Condensation :
- Nitro Reduction :
Acetamide Side Chain Installation
Amide Coupling with 2-(4-Methoxyphenyl)Acetic Acid
The final step involves coupling the 4-aminophenyl group with 2-(4-methoxyphenyl)acetic acid using carbodiimide reagents:
Schotten-Baumann Acylation
An alternative employs acyl chlorides under basic conditions:
- Reactants : 2-(4-Methoxyphenyl)acetyl chloride + 3-(4-aminophenyl)quinazolinone
- Conditions : 10% NaOH, CH2Cl2, 0°C → RT for 6 hours
- Yield : 70–75%
Alternative Pathways and Methodological Comparisons
Direct Three-Component Assembly
A streamlined approach condenses anthranilamide, 4-methoxyphenylacetic acid, and 4-aminobenzaldehyde in one pot:
Solid-Phase Synthesis
Immobilized substrates on Wang resin enable iterative coupling and cyclization:
Optimization Data and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide . For instance, derivatives containing quinazoline structures have shown significant inhibitory effects on various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated several quinazoline derivatives against human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting potent activity against these cancer types.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.5 |
| Compound B | A549 | 7.2 |
| Compound C | HCT116 | 9.0 |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.
Case Study: Acetylcholinesterase Inhibition
Research has demonstrated that derivatives of quinazoline can act as effective acetylcholinesterase inhibitors. For example:
| Compound | Enzyme Activity IC50 (µM) |
|---|---|
| Compound D | 5.0 |
| Compound E | 6.5 |
These findings suggest that This compound could be developed as a therapeutic agent for Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substitution
Chlorophenyl Derivatives
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Molecular Formula: C22H17ClN4O4S2 Molecular Weight: 501.0 g/mol Key Difference: The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to electron-deficient targets. The sulfamoyl group (-SO2NH2) improves aqueous solubility, addressing a common limitation of quinazolinones .
Modifications in the Acetamide Linkage
Sulfanyl vs. Acetamide Linkage
- 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Allyl Substituents
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a member of the quinazoline derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound based on recent studies and patents.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. Below are key findings regarding its biological effects:
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. The compound under review has demonstrated:
- Inhibition of Cancer Cell Proliferation : It has been reported to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
- Mechanistic Insights : The compound may exert its anticancer effects by targeting specific kinases involved in cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Antibacterial Activity
Quinazoline derivatives have also been noted for their antibacterial properties. The compound has shown:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Mechanism of Action : The antibacterial effect is possibly due to the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
Antiviral Activity
Emerging research indicates potential antiviral properties:
- Inhibition of Viral Replication : The compound has shown effectiveness against several viruses, including influenza and herpes simplex virus (HSV).
- Selectivity Index : Studies suggest a favorable selectivity index, indicating lower toxicity to host cells compared to viral cells.
Case Studies
-
Anticancer Efficacy Study :
- A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
-
Antibacterial Assessment :
- A series of tests against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests that the compound could be a candidate for further development as an antibacterial agent.
-
Antiviral Testing :
- In vitro assays indicated that the compound inhibited HSV replication with an EC50 value of 10 µM while showing minimal cytotoxicity (CC50 > 100 µM) in Vero cells.
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, starting with coupling the 4-methoxyphenylacetamide moiety to a functionalized quinazolinone core. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen atmosphere .
- Cyclization : Acid- or base-catalyzed cyclization to form the 3,4-dihydroquinazolin-4-one ring, optimized at 60–80°C in ethanol or acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include strict temperature control (±2°C), solvent polarity adjustments, and inert gas protection to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry of the quinazolinone and acetamide groups. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and π-π stacking interactions in the solid state .
Q. What initial biological screening assays are recommended for activity profiling?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
- Antimicrobial screening : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can conflicting activity data between biochemical and cell-based assays be resolved?
Discrepancies may arise from differences in membrane permeability, off-target effects, or assay conditions. Mitigation strategies include:
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding affinity independently of cellular systems .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates impacting cellular efficacy .
- Proteomics : SILAC (stable isotope labeling) to identify unintended protein interactions in cell lysates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites (e.g., quinazolinone fitting into ATP pockets) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can reaction conditions be optimized to improve yield and scalability?
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a central composite design identified 75°C and 1:1.2 molar ratio as optimal for amidation .
- Continuous flow chemistry : Microreactors reduce reaction time from hours to minutes while maintaining >85% yield .
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
Q. What strategies validate the mechanism of action in complex biological systems?
- Gene knockdown : siRNA silencing of putative targets (e.g., EGFR) to confirm pathway-specific effects .
- Phosphoproteomics : LC-MS/MS identifies phosphorylation changes in signaling proteins post-treatment .
- In vivo xenografts : Nude mouse models with tumor volume measurements and immunohistochemistry for apoptosis markers (e.g., caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
